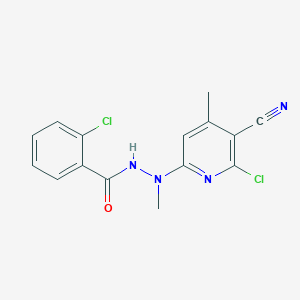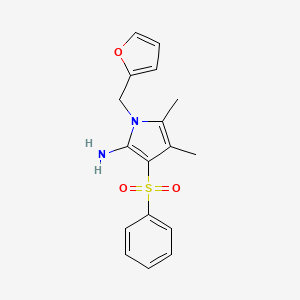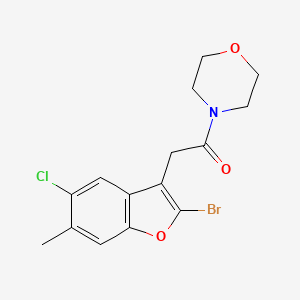![molecular formula C14H21NO B11475721 2-[2-(4-Methoxyphenyl)ethyl]piperidine CAS No. 383128-45-8](/img/structure/B11475721.png)
2-[2-(4-Methoxyphenyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Methoxyphenyl)ethyl]piperidine is an organic compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxyphenyl group attached to the piperidine ring via an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]piperidine typically involves the reaction of 4-methoxyphenylacetonitrile with piperidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the nitrile carbon, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the piperidine ring can produce various substituted piperidines .
Scientific Research Applications
2-[2-(4-Methoxyphenyl)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can enhance binding affinity to certain targets, while the piperidine ring provides structural stability. This interaction can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical compounds.
Morpholine: A heterocyclic amine with applications in organic synthesis and pharmaceuticals.
Uniqueness
2-[2-(4-Methoxyphenyl)ethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and potential for functionalization compared to other piperidine derivatives .
Properties
CAS No. |
383128-45-8 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13/h6-7,9-10,13,15H,2-5,8,11H2,1H3 |
InChI Key |
WTRWDGMEHFSTHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [4-(3-methoxyphenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11475643.png)
![3-(3-chlorophenyl)-N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide](/img/structure/B11475647.png)
![13-(4-fluorophenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11475663.png)

![9-(4-chlorophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11475677.png)
![5-(3-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11475684.png)
![Methyl 6-[(3,5-dimethylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475694.png)
![3-[4-(benzyloxy)phenyl]-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-oxadiazole](/img/structure/B11475705.png)
![9-(3-fluorophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11475713.png)
![3-(4-Chlorophenyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11475720.png)

![methyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475746.png)

![6-(1,3-benzodioxol-5-yl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475754.png)
